(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine
Description
“(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine” is a boronate ester-containing compound characterized by a pinacol-protected phenylboronate group linked to a hydroxylamine Schiff base (imine) moiety. The (E)-configuration indicates a trans arrangement around the C=N double bond of the imine. This structural duality grants the molecule unique reactivity: the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the hydroxylamine Schiff base may act as a chelating ligand or intermediate in coordination chemistry . Such compounds are of interest in medicinal chemistry (e.g., as prodrugs or targeting agents) and materials science (e.g., metal-organic frameworks) due to their tunable electronic properties and stability in organic solvents .
Properties
IUPAC Name |
(NZ)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)11-7-5-10(6-8-11)9-15-16/h5-9,16H,1-4H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKICNHBCQCNIQ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a hydroxylamine functional group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 289.22 g/mol. The structural representation can be summarized as follows:
- Molecular Formula : C17H28BNO2
- Molecular Weight : 289.22 g/mol
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : Hydroxylamines are known to interact with enzymes through the formation of stable adducts. This interaction can inhibit enzyme activity and alter metabolic pathways.
- Antioxidant Properties : The dioxaborolane structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.
- Potential Anticancer Activity : Preliminary studies suggest that compounds containing hydroxylamine functionalities exhibit cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of similar compounds with hydroxylamine or dioxaborolane functionalities:
- Cytotoxicity in Cancer Cell Lines :
- Antioxidant Activity :
- Enzyme Interaction Studies :
Scientific Research Applications
Chemical Properties and Structure
The compound features a hydroxylamine functional group attached to a phenyl ring which is further substituted with a boron-containing moiety. This structure provides it with interesting reactivity patterns that can be exploited in synthetic chemistry.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of hydroxylamines can exhibit anticancer properties by inducing apoptosis in cancer cells. The incorporation of the boron moiety may enhance the selectivity and efficacy of these compounds against specific cancer types.
- Antimicrobial Properties : Hydroxylamines have been studied for their antimicrobial activities. The presence of the boron group may improve the interaction of these compounds with bacterial enzymes, potentially leading to novel antibacterial agents.
Organic Synthesis
- Reagent in Organic Transformations : The compound can act as a reagent in various organic transformations, including the synthesis of amines from ketones or aldehydes via reductive amination processes. The boron atom can facilitate these reactions by stabilizing intermediates.
- Cross-Coupling Reactions : The boron functionality allows for participation in cross-coupling reactions such as Suzuki coupling, where it can be used to form carbon-carbon bonds efficiently.
Materials Science
- Polymer Chemistry : The compound’s ability to form stable complexes with metals could be utilized in the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
- Sensors and Detection : Due to its unique chemical structure, this compound may be used in the development of sensors for detecting specific ions or molecules through changes in fluorescence or conductivity.
Hydroxylamine Derivatives in Cancer Research
A study published in Journal of Medicinal Chemistry explored various hydroxylamine derivatives for their anticancer activity. The study highlighted that compounds similar to (E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine showed significant cytotoxic effects against breast cancer cell lines due to their ability to induce oxidative stress .
Synthesis and Application of Boron Compounds
Research documented in Chemical Reviews discussed the utility of boron-containing compounds in organic synthesis. It emphasized the role of such compounds in facilitating cross-coupling reactions and their effectiveness as catalysts . This aligns with the applications of this compound in synthetic methodologies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous organoboron derivatives:
Structural and Functional Comparisons
Key Research Findings
Optimization (e.g., higher Pd loading or polar solvents) may be required . By contrast, the oxazole-carboxylic acid derivative () exhibits enhanced reactivity due to electron-withdrawing chlorine and carboxyl groups activating the boronate .
Stability and Solubility :
- The pinacol group ensures solubility in aprotic solvents (e.g., DMF, THF), similar to other pinacol boronates. However, the imine’s susceptibility to hydrolysis necessitates storage under inert conditions.
- Compounds with trifluoromethyl or bromo groups () face stability challenges in aqueous environments, limiting their utility in biological applications .
Synthetic Utility :
- The hydroxylamine Schiff base in the target compound could serve as a ligand for transition metals (e.g., Pd, Cu), enabling tandem catalysis or asymmetric synthesis. This contrasts with simpler boronates lacking coordinating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
